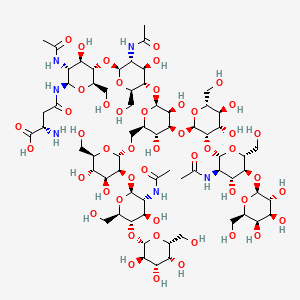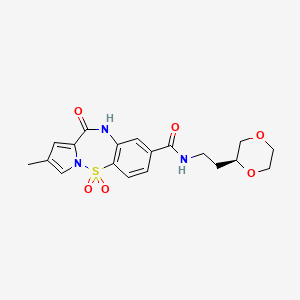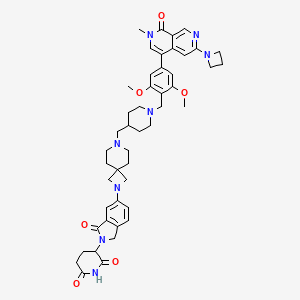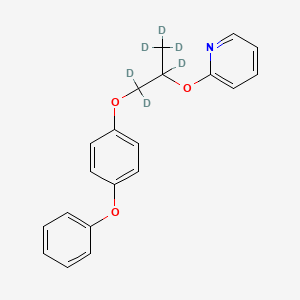![molecular formula C15H15N5O2S2 B12392025 2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HQ005 is a potent degrader of Cyclin K, a protein involved in cell cycle regulation. It functions as a molecular glue degrader, facilitating interactions between target proteins and the ubiquitin-proteasome system, leading to selective protein degradation . This compound has shown significant potential in scientific research, particularly in the fields of biochemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HQ005 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Industrial Production Methods
Industrial production of HQ005 follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
HQ005 primarily undergoes degradation reactions facilitated by its role as a molecular glue degrader. It mediates interactions between target proteins and components of the ubiquitin-proteasome system, leading to selective protein degradation .
Common Reagents and Conditions
The degradation process involves the use of reagents that promote the interaction between HQ005 and the target proteins. These reagents include various solvents and catalysts that facilitate the degradation reaction under controlled conditions .
Major Products Formed
The major products formed from the degradation reactions involving HQ005 are the degraded protein fragments, which are subsequently processed by the ubiquitin-proteasome system .
Scientific Research Applications
HQ005 has a wide range of applications in scientific research:
Mechanism of Action
HQ005 exerts its effects by acting as a molecular glue degrader. It promotes the interaction between Cyclin K and the ubiquitin-proteasome system, leading to the polyubiquitination and subsequent degradation of Cyclin K . This process involves the recruitment of the target protein to the ubiquitin-proteasome system, bypassing the need for a substrate-specific receptor .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known molecular glue that induces the degradation of specific proteins by the ubiquitin-proteasome system.
Uniqueness of HQ005
HQ005 is unique in its high potency and specificity as a Cyclin K degrader. It exhibits a low DC50 value of 0.041 micromolar, indicating its effectiveness at low concentrations . This makes HQ005 a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H15N5O2S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-[[6-(hydroxymethyl)pyridin-2-yl]amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-6-16-14(24-9)20-13(22)5-11-8-23-15(18-11)19-12-4-2-3-10(7-21)17-12/h2-4,6,8,21H,5,7H2,1H3,(H,16,20,22)(H,17,18,19) |
InChI Key |
RCCDIUZAPKBQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


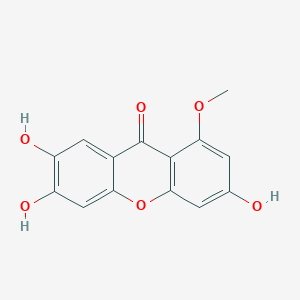

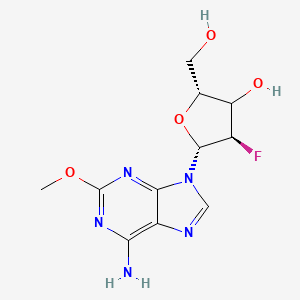
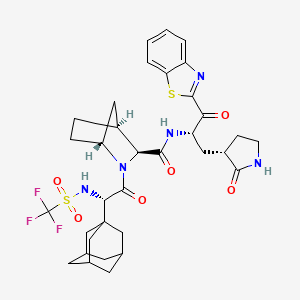
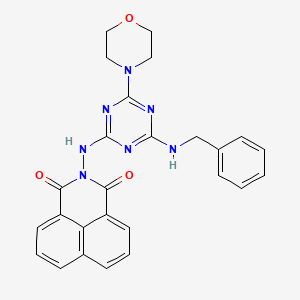
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
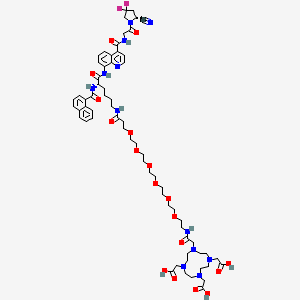
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
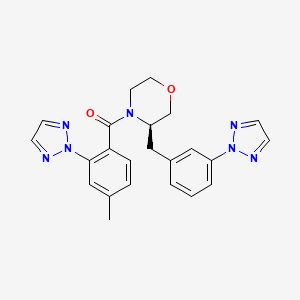
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
